Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Description
Properties
IUPAC Name |
N-methyl-1-(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-3-4-13-7-9(6-11-2)12-10(13)5-8/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEFJAHQRCNWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236870 | |
| Record name | N,7-Dimethylimidazo[1,2-a]pyridine-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-05-9 | |
| Record name | N,7-Dimethylimidazo[1,2-a]pyridine-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,7-Dimethylimidazo[1,2-a]pyridine-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Key Observations :
- The 7-methyl substitution is a common feature in antimicrobial agents, as seen in 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives, which exhibit potent activity against Gram-negative bacteria like Proteus spp. .
- Dimethylamino groups () increase basicity, which may influence receptor binding in kinase inhibitors .
Physicochemical Properties
Analysis :
Antimicrobial Activity
Kinase Inhibition
Biological Activity
Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (CAS 886363-05-9) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The unique nitrogen-containing heterocyclic structure provides a versatile scaffold for medicinal chemistry. Recent studies have highlighted the promising pharmacological profiles of these compounds, particularly in cancer therapy and infectious diseases .
Anticancer Properties
Recent research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies indicate that compounds within this class can inhibit various cancer cell lines. For instance, one study reported that imidazo[1,2-a]pyridine derivatives showed submicromolar inhibitory activity against tumor cell lines with IC50 values ranging from 0.09 μM to 0.43 μM .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCC827 | 0.09 | PI3Kα Inhibition |
| A549 | 0.43 | Induction of Apoptosis |
| MCF-7 | 0.12 | Cell Cycle Arrest at G2/M Phase |
Other Biological Activities
In addition to its anticancer properties, this compound has been studied for other pharmacological effects:
- Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine series have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties through modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Nitrogen Heterocycles : The presence of nitrogen atoms enhances the interaction with biological targets.
- Alkyl Substituents : Variations in alkyl groups influence solubility and permeability across cellular membranes.
- Functional Groups : The introduction of different functional groups can modulate the compound's affinity for target proteins.
Case Study: In Silico Modeling
In silico docking studies have been employed to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold could lead to enhanced potency and selectivity against specific cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via condensation reactions or cyclization processes. For example, imidazo[1,2-a]pyridine derivatives are often prepared using Friedländer’s method, where 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes/ketones under acidic conditions (e.g., AlCl₃) . Solvent-free protocols using recyclable catalysts (e.g., tetraethylene glycol-bridged 1-vinylimidazolium mesylate) improve sustainability, reducing waste and eliminating chromatography .
- Key Considerations : Optimize temperature, catalyst loading, and solvent choice (if used) to enhance purity and scalability.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the imidazo[1,2-a]pyridine core. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) . X-ray crystallography resolves ambiguities in regiochemistry for crystalline derivatives .
- Data Interpretation : Compare spectral data with structurally related compounds (e.g., 2-{7-methyl-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine) to validate assignments .
Q. What are the documented biological activities of structurally analogous imidazo[1,2-a]pyridine derivatives?
- Findings : Analogues exhibit anti-inflammatory, antimicrobial, and anticancer properties. For example, 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives inhibit COX-2 with IC₅₀ values <1 μM . Imidazo[1,2-a]pyridines with trifluoromethyl groups show enhanced metabolic stability in pharmacokinetic studies .
- Research Gaps : Limited data exists for the methyl-amine substituent in the target compound; prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO), charge distribution, and nucleophilic/electrophilic sites. Studies on imidazo[1,2-a:5,4-b']dipyridines demonstrate that electron-withdrawing groups lower LUMO energy, enhancing electrophilic reactivity .
- Application : Use results to design derivatives with tailored redox properties or binding affinities.
Q. What strategies resolve contradictions in spectral data for imidazo[1,2-a]pyridine derivatives?
- Case Study : Discrepancies in ¹³C NMR shifts may arise from tautomerism or solvent effects. For example, imidazo[1,2-a]pyrimidin-2-yl-acetic acid exhibits pH-dependent tautomeric forms, resolved via variable-temperature NMR .
- Recommendation : Use deuterated solvents and control pH during analysis. Cross-validate with X-ray or 2D NMR (e.g., HSQC, HMBC) .
Q. How does the methyl-amine substituent influence the compound’s pharmacokinetic profile?
- Methodology : Conduct in silico ADMET predictions (e.g., SwissADME) to assess solubility, permeability, and CYP450 interactions. Experimentally, compare metabolic stability in liver microsomes with analogues lacking the methyl-amine group .
- Findings : Methyl groups typically enhance lipophilicity, potentially improving blood-brain barrier penetration but reducing aqueous solubility.
Key Challenges & Future Directions
- Synthetic Optimization : Explore microwave-assisted or flow chemistry to reduce reaction times .
- Biological Screening : Prioritize target-specific assays (e.g., kinase inhibition) given the scaffold’s versatility in drug discovery .
- Computational-Experimental Synergy : Integrate molecular docking to predict binding modes with biological targets (e.g., ENPP1 for immunomodulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
